molecular formula C22H20FN3O5 B2784524 ethyl 1-(4-fluorophenyl)-4-{[(4-methylphenyl)carbamoyl]methoxy}-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 899960-17-9

ethyl 1-(4-fluorophenyl)-4-{[(4-methylphenyl)carbamoyl]methoxy}-6-oxo-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2784524
CAS No.: 899960-17-9
M. Wt: 425.416
InChI Key: MQKGVDOCMKCSQJ-UHFFFAOYSA-N
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Description

Ethyl 1-(4-fluorophenyl)-4-{[(4-methylphenyl)carbamoyl]methoxy}-6-oxo-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative featuring a fluorinated phenyl group at position 1 and a carbamoylmethoxy substituent at position 2. The carbamoyl moiety is further substituted with a 4-methylphenyl group, enhancing steric and electronic properties.

Properties

IUPAC Name

ethyl 1-(4-fluorophenyl)-4-[2-(4-methylanilino)-2-oxoethoxy]-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3O5/c1-3-30-22(29)21-18(31-13-19(27)24-16-8-4-14(2)5-9-16)12-20(28)26(25-21)17-10-6-15(23)7-11-17/h4-12H,3,13H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQKGVDOCMKCSQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC=C(C=C2)C)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(4-fluorophenyl)-4-{[(4-methylphenyl)carbamoyl]methoxy}-6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyridazine ring: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound.

    Introduction of the fluorophenyl group: This step involves the substitution of a hydrogen atom on the pyridazine ring with a 4-fluorophenyl group using a suitable electrophilic aromatic substitution reaction.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the carbamoyl or methoxy groups.

    Reduction: Reduction reactions could target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.

    Industry: May be used in the development of new materials or as a chemical intermediate in industrial processes.

Mechanism of Action

The mechanism of action of ethyl 1-(4-fluorophenyl)-4-{[(4-methylphenyl)carbamoyl]methoxy}-6-oxo-1,6-dihydropyridazine-3-carboxylate would depend on its specific biological target. Potential mechanisms include:

    Enzyme inhibition: Binding to the active site of an enzyme, preventing substrate access.

    Receptor modulation: Interacting with cell surface or intracellular receptors, altering signal transduction pathways.

    DNA interaction: Binding to DNA, affecting gene expression or replication.

Comparison with Similar Compounds

Key Structural Features

The target compound’s uniqueness lies in its substituents:

  • 4-{[(4-Methylphenyl)carbamoyl]methoxy} : A carbamoyl-linked methoxy group with a 4-methylphenyl substituent, offering hydrogen-bonding capability and lipophilicity.
  • Ethyl ester : Enhances bioavailability by modulating solubility.

Analog 1: Ethyl 4-({[2-(4-methoxyphenyl)ethyl]carbamoyl}methoxy)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

  • Substituent Differences :
    • Position 1: 4-Methylphenyl (vs. 4-fluorophenyl in the target).
    • Position 4: Carbamoyl group linked to a 2-(4-methoxyphenyl)ethyl chain (vs. 4-methylphenyl in the target).
  • Implications: The 4-methoxyphenethyl chain increases steric bulk and introduces a methoxy group, which may alter solubility and receptor interactions .

Analog 2: Ethyl 1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxylate

  • Substituent Differences :
    • Position 4: Methoxy group (vs. carbamoylmethoxy in the target).
  • Implications :
    • The simpler methoxy group lacks hydrogen-bonding capacity, likely reducing target affinity compared to the carbamoylmethoxy substituent.
    • Lower molecular weight may improve membrane permeability but reduce specificity .

Structural Comparison Table

Feature Target Compound Analog 1 Analog 2
Position 1 Substituent 4-Fluorophenyl 4-Methylphenyl 4-Fluorophenyl
Position 4 Substituent 4-Methylphenyl-carbamoylmethoxy 2-(4-Methoxyphenyl)ethyl-carbamoylmethoxy Methoxy
Hydrogen-Bonding Capacity High (amide and ester groups) Moderate (amide, ester, methoxy) Low (methoxy only)
Lipophilicity (Predicted) High (aromatic and alkyl groups) Very High (bulky aromatic/alkyl chain) Moderate

Research Findings and Hypotheses

Crystallographic Insights

  • The SHELX system and ORTEP-3 could elucidate conformational differences. For example, the carbamoylmethoxy group in the target compound may adopt a planar configuration due to resonance stabilization, whereas Analog 1’s flexible ethyl chain might allow variable torsion angles.
  • Ring puckering analysis (via Cremer-Pople parameters ) of the dihydropyridazine core could reveal how substituents influence ring non-planarity, affecting binding to flat enzymatic pockets.

Pharmacological Predictions

  • Target Compound : The 4-fluorophenyl and carbamoylmethoxy groups suggest enhanced target binding (e.g., cyclooxygenase-2 or EGFR kinase) compared to Analog 2.
  • Analog 1 : Increased lipophilicity may improve blood-brain barrier penetration but reduce aqueous solubility.
  • Analog 2 : Simpler structure may favor rapid metabolism, limiting therapeutic utility.

Biological Activity

Ethyl 1-(4-fluorophenyl)-4-{[(4-methylphenyl)carbamoyl]methoxy}-6-oxo-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a dihydropyridazine core with various substituents, including a fluorophenyl group and a carbamoyl methoxy moiety. The presence of these functional groups is believed to influence its biological activity significantly.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The fluorine atom enhances binding affinity and selectivity, potentially modulating various signaling pathways. Research indicates that it may act as an inhibitor or activator of certain biological processes, which could lead to therapeutic applications in various diseases.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. It has been shown to inhibit the growth of cancer cells in vitro, particularly by targeting pathways involved in cell proliferation and apoptosis. For instance:

  • Cell Line Studies : In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent.
  • Mechanistic Insights : The compound may induce apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins, which regulate cell survival .

Anti-inflammatory Properties

This compound also exhibits anti-inflammatory effects:

  • Inhibition of Pro-inflammatory Cytokines : Studies indicate that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages.
  • Animal Models : In vivo models have shown reduced inflammation in conditions like arthritis when treated with this compound, highlighting its therapeutic potential for inflammatory diseases .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties:

  • Broad-spectrum Activity : Laboratory tests revealed effectiveness against various bacterial strains, suggesting potential use as an antibiotic agent.
  • Mechanism : The antimicrobial action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions. Understanding the SAR is crucial for optimizing its biological activity:

SubstituentEffect on Activity
Fluorine GroupIncreases binding affinity
Methyl GroupModulates hydrophobicity
Carbamoyl MoietyEnhances solubility

Clinical Relevance

While extensive preclinical data supports the potential uses of this compound, clinical trials are necessary to establish efficacy and safety in humans. Current research focuses on optimizing formulations for better bioavailability and therapeutic outcomes.

Q & A

Q. What are the optimal synthetic routes for preparing ethyl 1-(4-fluorophenyl)-4-{[(4-methylphenyl)carbamoyl]methoxy}-6-oxo-1,6-dihydropyridazine-3-carboxylate?

The synthesis typically involves multi-step reactions:

  • Step 1 : Preparation of the pyridazine core via cyclocondensation, often using β-keto esters and hydrazine derivatives under reflux conditions in ethanol .
  • Step 2 : Functionalization of the pyridazine ring with a 4-fluorophenyl group via Suzuki-Miyaura coupling, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and anhydrous conditions .
  • Step 3 : Introduction of the carbamoylmethoxy side chain through nucleophilic substitution or Mitsunobu reactions, using [(4-methylphenyl)carbamoyl]methanol and activating agents like DCC/DMAP .
  • Step 4 : Final esterification to yield the target compound, optimized with ethyl chloroformate in dichloromethane at 0–5°C .

Q. Which analytical techniques are critical for structural characterization of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and regioselectivity, with distinct signals for the fluorophenyl (δ 7.2–7.4 ppm) and carbamoyl methoxy groups (δ 4.2–4.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., m/z 475.424 for C₂₃H₂₀F₃N₃O₅) and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Key absorption bands include C=O (ester: ~1720 cm⁻¹), amide (1650–1680 cm⁻¹), and pyridazine ring vibrations (1550–1600 cm⁻¹) .

Q. What functional groups dictate its reactivity in medicinal chemistry applications?

  • Pyridazine Ring : Susceptible to oxidation at the C6 position, forming reactive intermediates for further derivatization .
  • Ethyl Ester : Hydrolyzes under basic conditions to carboxylic acid, enabling prodrug strategies .
  • Carbamoyl Methoxy Group : Participates in hydrogen bonding with biological targets (e.g., enzymes or receptors), critical for bioactivity .

Advanced Research Questions

Q. How can reaction yields be optimized during the introduction of the 4-fluorophenyl group?

  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) to balance cost and efficiency .
  • Solvent Effects : Use polar aprotic solvents (DMF or THF) to enhance solubility of boronic acid intermediates .
  • Temperature Control : Maintain 60–80°C to accelerate coupling while minimizing side reactions (e.g., deboronation) .
  • Purity Monitoring : Employ TLC or HPLC to track reaction progress and isolate intermediates via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. What strategies resolve contradictions in reported solubility data for this compound?

  • Method Standardization : Use consistent solvents (e.g., DMSO for stock solutions) and techniques like dynamic light scattering (DLS) to detect aggregation .
  • Purity Assessment : Compare batches synthesized via divergent routes (e.g., Hantzsch condensation vs. Suzuki coupling) using DSC to identify impurities affecting solubility .
  • pH-Dependent Studies : Measure solubility across pH 2–8 (simulating physiological conditions) to account for ionization of the carbamoyl group .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate its kinase inhibition potential?

  • Target Selection : Prioritize kinases with conserved ATP-binding pockets (e.g., EGFR, VEGFR) based on structural homology to similar pyridazine derivatives .
  • Derivative Synthesis : Modify the 4-methylphenyl carbamoyl group to introduce electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) substituents .
  • Assay Design : Use fluorescence polarization (FP) assays to measure IC₅₀ values against recombinant kinases, validated with positive controls (e.g., staurosporine) .

Q. What computational methods predict binding modes with biological targets?

  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions between the pyridazine core and kinase active sites .
  • MD Simulations : Perform 100-ns molecular dynamics runs in GROMACS to assess stability of ligand-target complexes .
  • Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond acceptors at the carbamoyl group) using MOE or Phase .

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